N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-phenylpropanamide
Description
N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-phenylpropanamide (CAS: 1435901-63-5) is a synthetic quinazolinone derivative with a molecular formula of C₂₂H₂₅N₃O₄ and a molecular weight of 395.5 g/mol . The compound features a quinazolinone core substituted with methoxy groups at positions 6 and 7, a methyl group at position 2, and an ethyl linker connecting the quinazolinone to a 3-phenylpropanamide moiety. Physical properties such as melting point, boiling point, and solubility remain uncharacterized (marked as "N/A" in sources) .
Properties
Molecular Formula |
C22H25N3O4 |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)ethyl]-3-phenylpropanamide |
InChI |
InChI=1S/C22H25N3O4/c1-15-24-18-14-20(29-3)19(28-2)13-17(18)22(27)25(15)12-11-23-21(26)10-9-16-7-5-4-6-8-16/h4-8,13-14H,9-12H2,1-3H3,(H,23,26) |
InChI Key |
QSNCPJCKFXKQLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=O)N1CCNC(=O)CCC3=CC=CC=C3)OC)OC |
Origin of Product |
United States |
Preparation Methods
Starting Material: 3,4-Dihydroxybenzoic Acid Derivatives
Pathway 1: Nitration and Reduction
-
Methyl esterification : 3,4-Dihydroxybenzoic acid is treated with methanol and sulfuric acid to yield methyl 3,4-dihydroxybenzoate.
-
Nitration : Reaction with nitric acid introduces a nitro group at C2, forming methyl 3,4-dihydroxy-2-nitrobenzoate.
-
Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) reduces the nitro group to an amine, yielding methyl 2-amino-3,4-dihydroxybenzoate.
Pathway 2: Direct Alkylation
Cyclization to Form the Quinazolinone Ring
The reduced intermediate undergoes cyclization with urea or guanidine under solid-phase fusion conditions (135–185°C) to form 6,7-dimethoxy-2-methylquinazolin-4(3H)-one.
Functionalization of the N3 Position: Ethylamine Side Chain Introduction
Alkylation with Ethylating Agents
The quinazolinone core is alkylated at N3 using ethyl chloroacetate or 2-chloroethylamine in the presence of a base (K₂CO₃) and phase-transfer catalyst (e.g., tetrabutylammonium bromide).
Hydrolysis to Free Amine
The ethyl ester intermediate is hydrolyzed using hydrazine hydrate in ethanol to yield 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethylamine.
Amidation with 3-Phenylpropanoyl Chloride
Acyl Chloride Preparation
3-Phenylpropanoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to generate 3-phenylpropanoyl chloride.
Coupling Reaction
The ethylamine intermediate reacts with 3-phenylpropanoyl chloride in dichloromethane or DMF , using triethylamine as a base.
-
Conditions : Room temperature, 1–3 hours, followed by extraction and column chromatography (ethyl acetate/hexane).
Optimization and Purification Strategies
Microwave-Assisted Synthesis
Microwave irradiation (600–800 W) reduces reaction times for alkylation and cyclization steps, improving yields by 15–20% compared to conventional methods.
Chromatographic Purification
Analytical Data and Characterization
Spectral Data
Purity Assessment
Comparative Analysis of Synthetic Routes
| Method | Key Steps | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Conventional Alkylation | K₂CO₃, DMF, 60°C, 4h | 65 | Low cost | Long reaction time |
| Microwave-Assisted | TBAB, 800 W, 5–12 min | 85 | Rapid, high yield | Specialized equipment required |
| Phase-Transfer Catalysis | Tetrabutylammonium bromide, H₂O | 78 | Solvent-free | Limited substrate scope |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group in the quinazolinone ring, potentially forming alcohol derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+), often in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives, depending on the electrophile used.
Scientific Research Applications
Industrial Production
In an industrial setting, similar synthetic routes are employed but on a larger scale, optimizing conditions such as temperature and pressure to maximize yield and purity.
Medicinal Chemistry
N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-phenylpropanamide has several notable applications in scientific research:
-
Anticancer Activity :
- The compound has been studied for its ability to inhibit various kinases involved in cancer cell signaling pathways. By modulating these pathways, it can potentially induce apoptosis in cancer cells.
- Case studies have shown promising results against different cancer cell lines, suggesting its potential as a therapeutic agent.
-
Anti-inflammatory Properties :
- Research indicates that this compound can inhibit pro-inflammatory cytokines and enzymes (like COX and LOX), making it a candidate for treating inflammatory diseases.
- Experimental models have demonstrated significant reductions in inflammation markers upon treatment with this compound.
-
Antimicrobial Activity :
- The compound exhibits broad-spectrum antimicrobial properties against various bacterial strains and fungi.
- Studies have highlighted its effectiveness against resistant strains of bacteria, making it a valuable candidate for developing new antibiotics.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to inhibit various kinases, which are enzymes involved in cell signaling pathways. By inhibiting these kinases, the compound can modulate cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally and functionally related molecules, emphasizing substituent variations, molecular properties, and research findings.
Structural and Functional Insights
Quinazolinone Derivatives: The target compound shares the quinazolinone core with 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)propanamide (CAS: 1144480-98-7). However, the latter replaces the 2-methyl group with a trimethoxyphenyl-propanamide chain, increasing molecular weight to 443.4 g/mol . This substitution may enhance lipophilicity and alter receptor binding.
Safety Profile :
- N-[2-(4-methylphenyl)ethyl]-3-phenylpropanamide (CAS: 2199008-33-6) exhibits acute toxicity (H302, H312, H332), suggesting that the 3-phenylpropanamide moiety alone may confer moderate toxicity . The target compound’s safety data remain uncharacterized.
Synthetic Feasibility :
- The benzothiazole derivative N-(6-nitrobenzothiazole-2-yl)-3-phenylpropanamide is part of a patent for sulfonamide-based kinase inhibitors, highlighting the versatility of the 3-phenylpropanamide group in drug discovery .
Biological Activity
N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-phenylpropanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, receptor modulation, and anticancer properties.
Chemical Structure and Properties
The compound is characterized by a quinazoline derivative with a 4-oxo group and methoxy substituents. Its molecular formula is , with a molecular weight of approximately 441.5 g/mol. The presence of the 4-oxo group enhances its ability to form hydrogen bonds with enzyme active sites, potentially increasing its potency against specific biological targets .
1. Enzyme Inhibition
Research indicates that compounds with similar structures to this compound exhibit significant enzyme inhibition. Notably, quinazoline derivatives have been shown to inhibit histone deacetylases (HDACs), which are critical in regulating gene expression and are often overexpressed in cancer cells .
Table 1: Enzyme Targets and Inhibition Potency
| Enzyme Target | Inhibition Type | Potency (IC50) |
|---|---|---|
| Histone Deacetylase | Non-competitive | Varies by derivative |
| NMDA Receptors | Non-competitive | Varies by derivative |
2. Anticancer Properties
The compound's structural features suggest potential anticancer activity. Quinazoline derivatives are known for their ability to induce apoptosis in cancer cells by targeting various pathways involved in cell proliferation and survival. For instance, studies have shown that these compounds can inhibit key enzymes such as thymidylate synthase and telomerase, which are crucial for DNA synthesis and repair in cancer cells .
Case Study: Anticancer Efficacy
A study conducted on several quinazoline derivatives demonstrated their ability to inhibit tumor growth in various cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cell lines, with an IC50 value of approximately 25 µM .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of HDACs : By inhibiting HDACs, the compound alters the acetylation status of histones, leading to changes in gene expression that promote apoptosis in cancer cells.
- NMDA Receptor Modulation : As a non-competitive antagonist at NMDA receptors, it may influence neuroprotective pathways, potentially offering therapeutic benefits in neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for N-[2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-3-phenylpropanamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves multi-step reactions, including condensation of quinazolinone precursors with ethylenediamine derivatives and subsequent coupling with 3-phenylpropanamide moieties. Key steps include:
- Quinazolinone core formation : Cyclization under acidic or basic conditions (e.g., HCl/EtOH reflux) .
- Amide coupling : Use of coupling agents like EDC/HOBt in anhydrous DMF .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) to achieve >95% purity .
- Optimization : Adjusting solvent polarity, temperature (e.g., 0–5°C for sensitive steps), and stoichiometric ratios (1:1.2 for amine:acyl chloride) improves yield (up to 65–70%) .
Q. Which spectroscopic and chromatographic techniques are critical for structural validation?
- Techniques :
- NMR : ¹H/¹³C NMR to confirm methoxy (δ 3.8–4.0 ppm), quinazolinone carbonyl (δ 165–170 ppm), and phenylpropanamide protons (δ 7.2–7.4 ppm) .
- HPLC : Reverse-phase C18 column (ACN/H₂O, 60:40) with UV detection (λ = 254 nm) for purity assessment .
- Mass spectrometry : ESI-MS (m/z ~453 [M+H]⁺) .
- Key markers : Absence of unreacted starting materials (e.g., residual ethylenediamine in ¹H NMR) and byproducts (e.g., hydrolyzed esters in LC-MS) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in proposed reaction mechanisms or biological targets?
- Approach :
- Reaction path modeling : Density Functional Theory (DFT) to identify transition states and intermediates in quinazolinone formation .
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding affinities for kinase targets (e.g., EGFR, IC₅₀ correlation with experimental data) .
Q. What strategies address stability issues under varying pH conditions during biological assays?
- Experimental design :
- pH stability profiling : Incubate compound in buffers (pH 1–10, 37°C) and monitor degradation via HPLC.
| pH | Half-life (h) | Major Degradants |
|---|---|---|
| 2 | 12 | Hydrolyzed amide |
| 7 | 48 | None detected |
| 10 | 24 | Oxidized quinazolinone |
- Stabilization : Use lyophilized formulations for acidic conditions or antioxidants (e.g., BHT) in alkaline media .
Q. How to design SAR studies to optimize bioactivity while minimizing off-target effects?
- Methodology :
- Core modifications : Replace 6,7-dimethoxy groups with electron-withdrawing substituents (e.g., -NO₂) to enhance kinase inhibition .
- Side-chain variations : Compare phenylpropanamide with heteroaryl analogs (e.g., pyridine) using radioligand binding assays .
- Data analysis :
| Analog | R-group | IC₅₀ (EGFR, nM) | Selectivity (vs. HER2) |
|---|---|---|---|
| Parent | Ph | 15 | 5x |
| A | 4-NO₂-Ph | 8 | 3x |
| B | Pyridin-3-yl | 22 | 10x |
Data Contradiction Resolution
Q. How to validate conflicting reports on metabolic stability in hepatic microsomes?
- Steps :
Standardize assay conditions : Use pooled human liver microsomes (0.5 mg/mL), NADPH regeneration system, and LC-MS/MS quantification .
Control variables : Test lot-to-lot variability in microsomes and pH effects (e.g., pH 7.4 vs. 7.0).
Cross-validate : Compare with in silico predictions (e.g., ADMET Predictor™) to identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
